5alpha-Ergost-8(14)-ene

CAS No.: 6673-69-4

Cat. No.: VC3960654

Molecular Formula: C28H48

Molecular Weight: 384.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6673-69-4 |

|---|---|

| Molecular Formula | C28H48 |

| Molecular Weight | 384.7 g/mol |

| IUPAC Name | (5R,9R,10S,13R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |

| Standard InChI | InChI=1S/C28H48/c1-19(2)20(3)10-11-21(4)24-14-15-25-23-13-12-22-9-7-8-17-27(22,5)26(23)16-18-28(24,25)6/h19-22,24,26H,7-18H2,1-6H3/t20-,21+,22+,24+,26-,27-,28+/m0/s1 |

| Standard InChI Key | JEEPHKGUAQDHOE-BIFNGEDZSA-N |

| Isomeric SMILES | C[C@H](CC[C@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4CCCC[C@@]4([C@H]3CC[C@]12C)C |

| SMILES | CC(C)C(C)CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C |

| Canonical SMILES | CC(C)C(C)CCC(C)C1CCC2=C3CCC4CCCCC4(C3CCC12C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

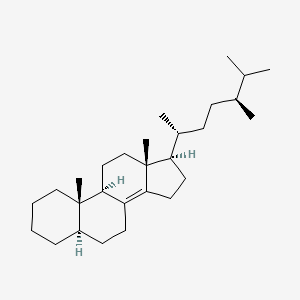

The compound features a 28-carbon ergostane skeleton with a trans-fused tetracyclic ring system (Figure 1). Key structural elements include:

-

Stereochemistry: 5α-hydrogen configuration (A/B ring junction)

-

Double bond position: Δ⁸(¹⁴) unsaturation in ring B

Table 1: Comparative Structural Features of 5α-Ergost-8(14)-ene and Related Compounds

| Property | 5α-Ergost-8(14)-ene | 5α-Ergost-8(14)-en-3β-ol | Ergost-5,8(14)-dien-3-ol |

|---|---|---|---|

| Molecular Formula | C₂₈H₄₈ | C₂₈H₄₈O | C₂₈H₄₆O |

| Molecular Weight (g/mol) | 384.7 | 400.7 | 398.7 |

| Functional Groups | Alkene | Alkene, 3β-hydroxyl | Diene, 3β-hydroxyl |

| PubChem CID | 22212677 | PHY0000973 | 22213470 |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies reveal distinct spectral patterns:

-

¹³C NMR: Characteristic signals at δ 124.5 (C-8) and δ 135.2 (C-14) confirm Δ⁸(¹⁴) unsaturation

-

Mass Spectrometry: Base peak at m/z 255 corresponding to the sterol nucleus after side-chain cleavage

Biosynthetic Pathways and Metabolic Role

Ergosterol Biosynthesis Intermediate

5α-Ergost-8(14)-ene serves as a key intermediate in the proposed demethylation pathway for ergosterol production in fungi and plants :

-

14α-Demethylation: Conversion of lanosterol analogs via 8,14-diene intermediates

-

Isomerization: Redox-mediated rearrangement of Δ⁸(¹⁴) to Δ⁷ bonds

-

Reduction: Final hydrogenation to produce ergosta-type sterols

Figure 2: Proposed Biosynthetic Pathway

Hepatic Cholesterol Regulation

In human Hep G2 cells, 15-keto derivatives of 5α-Ergost-8(14)-ene demonstrate significant biological activity:

-

HMG-CoA Reductase Inhibition: 320% increase in CYP3A4 mRNA levels with (22R,23R)-22,23-oxido derivative

-

Dose-Dependent Effects: 50% reduction in cholesterol biosynthesis at 10 μM concentration over 48h

| Compound | HMG-CoA Reductase | CYP3A4 | CYP27A1 |

|---|---|---|---|

| 5α-Cholest-8(14)-en-15-one | +15% | No change | -20% |

| 22,23-Oxido-5α-Ergostane | -40% | +320% | +15% |

Key: (+) upregulation, (-) downregulation relative to control

Conformational Dynamics

Molecular modeling shows:

-

Side-Chain Flexibility: 22,23-epoxy derivatives adopt rigid conformations enhancing CYP3A4 induction

-

Membrane Interactions: Flat tetracyclic nucleus facilitates intercalation into lipid bilayers

Natural Occurrence and Ecological Significance

Plant Sources

-

Dioscorea batatas: Tubers contain 0.02-0.05% dry weight 5α-Ergost-8(14)-ene derivatives

-

Chlorella sorokiniana: Marine algae produce related ergostane compounds under high-salinity stress

Fungal Production

-

Aspergillus niger: Produces 5α-Ergost-8(14)-ene as a shunt metabolite during ergosterol overproduction

Research Advancements and Future Directions

Synthetic Modifications

Recent chemical derivatization efforts have yielded compounds with enhanced bioactivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume